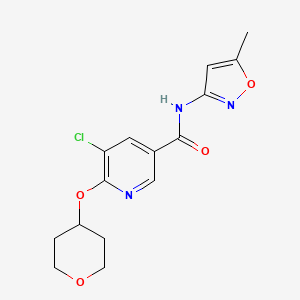
5-chloro-N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes or proteins. For example, in the case of its antitumor activity, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and is a target for many anticancer drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide are still being studied, but it has been shown to have cytotoxic effects on cancer cells and antifungal activity against certain fungi. It has also been suggested that this compound could have anti-inflammatory and antioxidant effects, although further research is needed to confirm these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide in lab experiments is its potential as a lead compound for the development of new drugs. Its antitumor and CK2 inhibitory activities make it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its activity or develop more potent derivatives.
Orientations Futures
There are several future directions for the study of 5-chloro-N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its activity as an antitumor or CK2 inhibitor by developing more potent derivatives. Additionally, its potential as an antifungal or anti-inflammatory agent could be further explored. Finally, its potential applications in agriculture could be studied in more detail, including its efficacy against a wider range of fungi and its potential impact on the environment.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves a multi-step process that includes the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-chloro-3-isoxazolecarbonyl chloride. This intermediate is then reacted with 6-hydroxynicotinic acid to form the desired compound.
Applications De Recherche Scientifique
5-chloro-N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture. In medicinal chemistry, this compound has been shown to exhibit antitumor activity and could be used as a lead compound for the development of new anticancer drugs. In drug discovery, this compound has been identified as a potential inhibitor of the protein kinase CK2, which is involved in various cellular processes and has been implicated in several diseases. In agriculture, this compound has been shown to have antifungal activity and could be used as a natural alternative to synthetic fungicides.
Propriétés
IUPAC Name |
5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4/c1-9-6-13(19-23-9)18-14(20)10-7-12(16)15(17-8-10)22-11-2-4-21-5-3-11/h6-8,11H,2-5H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZILVDYDQMYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2853085.png)
![ethyl 4-(2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamido)benzoate](/img/structure/B2853086.png)



![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2853091.png)
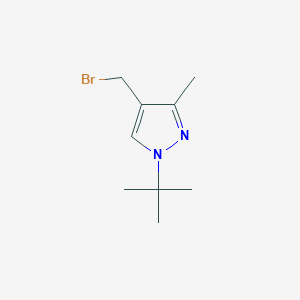
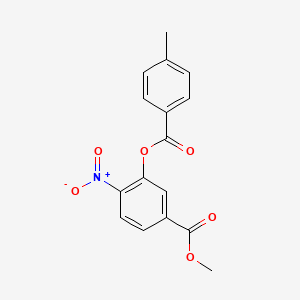
![2-Cyclopropyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2853097.png)
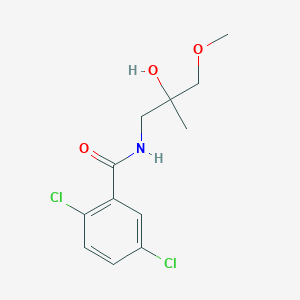

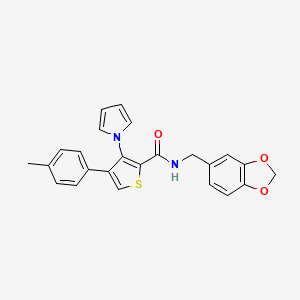
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2853106.png)
![N-(benzo[d]thiazol-2-yl)-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2853107.png)